An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Bufotalidin
An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Bufotalidin
Abstract
Bufotalidin, a prominent member of the bufadienolide family of cardiotonic steroids, has garnered significant scientific interest due to its potent biological activities. Historically recognized for its cardiotonic effects, recent research has illuminated its considerable potential as an anticancer agent. This guide provides a comprehensive technical overview of bufotalidin, designed for researchers, scientists, and drug development professionals. We will delve into its intricate chemical structure, the analytical techniques used for its elucidation, its fundamental molecular properties, and its primary mechanism of action through the inhibition of the Na+/K+-ATPase pump. Furthermore, this document details established experimental protocols for the isolation and bioactivity assessment of bufotalidin, offering a robust framework for future research and development endeavors.
Introduction: The Profile of a Potent Bufadienolide
Bufotalidin (CAS 465-90-7) is a C-24 steroid characterized by a six-membered lactone ring attached at the C-17 position of the steroidal backbone.[1][2][3] It is a naturally occurring compound, notably isolated from the venom of various toad species, such as those from the Bufo genus, and certain plants like Helleborus niger.[1][4] As a cardiac glycoside, its primary biological role has long been associated with its positive inotropic (heart-strengthening) effects.[5][6] However, the scientific narrative around bufotalidin is evolving. A growing body of evidence now highlights its potent cytotoxic activities against a range of cancer cell lines, positioning it as a promising lead compound in oncology research.[7] The dual cardiotonic and anticancer activities of bufotalidin stem from a shared molecular mechanism: the specific inhibition of the Na+/K+-ATPase enzyme, a critical transmembrane protein essential for cellular function.[7] This guide aims to synthesize the current knowledge on bufotalidin, providing a detailed exploration of its chemical and molecular characteristics to support its continued investigation and potential therapeutic application.
Chemical Structure and Elucidation
The precise definition of a molecule's three-dimensional architecture is fundamental to understanding its function. The elucidation of bufotalidin's structure is a testament to modern analytical chemistry, revealing a complex and highly specific stereochemical arrangement.
Core Structure and Functional Groups
Bufotalidin is built upon a rigid tetracyclic steroid nucleus. Its defining features include:
-
Bufadienolide Skeleton: A C-24 steroid core where the typical cholesterol side chain is replaced by a doubly unsaturated six-membered lactone ring (a pyrone ring) at the 17β-position.[1]
-
Hydroxyl Groups: It possesses hydroxyl (-OH) groups at the 3β, 5β, and 14β positions. The cis-fusion of the A/B and C/D rings is a characteristic feature of bufadienolides and is considered crucial for their biological activity.[7]
-
Aldehyde Group: A key distinction for bufotalidin is the presence of an aldehyde group (-CHO) at the C-10 position, which replaces the more common methyl group found in many other bufadienolides like bufalin.[4][8]
The IUPAC name for bufotalidin is (3S,5S,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde.[4][9]
Visualization of Chemical Structure
The two-dimensional structure of bufotalidin is presented below, illustrating the arrangement of its core rings and functional groups.
Caption: 2D chemical structure of Bufotalidin.
Analytical Confirmation Techniques
The definitive structure of bufotalidin is established through a combination of powerful analytical methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition, confirming the molecular formula C24H32O6.[9] Tandem MS (MS/MS) experiments provide fragmentation patterns that help to piece together the core structure and the nature of substituents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) techniques are indispensable for structural elucidation. ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR experiments establish connectivity, mapping out the entire carbon-hydrogen framework and confirming the attachment points of all functional groups, ultimately allowing for the complete and unambiguous assignment of the molecule's constitution and stereochemistry.
Molecular and Physicochemical Properties
A summary of bufotalidin's key physicochemical properties is provided below, offering essential data for experimental design and drug development.
| Property | Value | Source(s) |
| CAS Number | 465-90-7 | [2][3][9] |
| Molecular Formula | C24H32O6 | [2][9] |
| Molecular Weight | 416.51 g/mol | [2][9] |
| Appearance | White powder | N/A |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | N/A |
| Purity (Typical) | >98% (by HPLC) | [9] |
Mechanism of Action: The Na+/K+-ATPase Pump as a Primary Target
The diverse biological effects of bufotalidin converge on a single, crucial molecular target: the Na+/K+-ATPase enzyme. This transmembrane protein, often called the sodium-potassium pump, is vital for maintaining cellular ion homeostasis in all animal cells.[10][11]
Inhibition of Ion Pumping
The Na+/K+-ATPase actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process powered by the hydrolysis of ATP.[11] Bufotalidin and other cardiotonic steroids are potent inhibitors of this pump.[12][13] They bind to a specific site on the extracellular domain of the pump's α-subunit, locking the enzyme in a phosphorylated conformation (the E2P state) and preventing its catalytic cycle from completing.[13]
This inhibition leads to a cascade of downstream events:
-
Increased Intracellular Na+: The blockade of Na+ efflux causes sodium ions to accumulate inside the cell.
-
Reversal of Na+/Ca2+ Exchanger: The elevated intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger, causing it to reverse its normal function. Instead of exporting calcium, it begins importing calcium ions into the cell.
-
Increased Intracellular Ca2+: The resulting increase in intracellular calcium concentration is the central event that triggers the distinct physiological responses in different cell types.
Signaling Pathway Visualization
Caption: Bufotalidin's mechanism of action via Na+/K+-ATPase inhibition.
Biological Activities and Therapeutic Potential
The disruption of ion homeostasis by bufotalidin translates into powerful, tissue-specific biological activities.
Cardiotonic Effects
In cardiac muscle cells (myocytes), the elevated intracellular calcium enhances the amount of calcium stored in the sarcoplasmic reticulum. This leads to a more forceful contraction with each heartbeat, which is the basis of bufotalidin's positive inotropic effect.[5] This action makes it and other cardiac glycosides historically important in the treatment of heart failure and certain arrhythmias.[6]
Anticancer Activity
In cancer cells, the sustained high levels of intracellular calcium and the disruption of the membrane potential can trigger various cell death and anti-proliferative pathways.[7] Research has shown that bufadienolides can induce:
-
Apoptosis: Programmed cell death through caspase activation and other signaling cascades.[4]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells.
-
Inhibition of Metastasis: Preventing the spread of cancer cells.
While specific IC50 values for bufotalidin are varied across numerous studies and cell lines, the general consensus places it as a highly potent cytotoxic agent, often with activity in the nanomolar to low micromolar range. This high potency underscores its potential as a template for novel anticancer drug design.[14]
Key Experimental Protocols
To facilitate further research, this section provides standardized, step-by-step methodologies for the isolation and functional assessment of bufotalidin.
Protocol: Isolation and Purification from Toad Venom
This protocol outlines a general workflow for extracting and purifying bufotalidin from its natural source.
Rationale: The method employs a polarity-based separation strategy. Initial extraction with a moderately polar solvent like ethanol captures a broad range of compounds. Subsequent chromatographic steps then separate bufotalidin from other components based on their differential affinities for the stationary and mobile phases.
Methodology:
-
Source Material: Obtain dried toad venom (e.g., from Bufo bufo gargarizans).
-
Initial Extraction:
-
Grind the dried venom into a fine powder.
-
Perform exhaustive extraction with 95% ethanol under reflux for 2-3 hours. Repeat this step 2-3 times to ensure complete extraction.[15]
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning (Optional):
-
Dissolve the crude extract in water and partition sequentially with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to perform an initial fractionation. Bufotalidin will typically be enriched in the chloroform or ethyl acetate fraction.
-
-
Silica Gel Column Chromatography:
-
Adsorb the enriched fraction onto silica gel.
-
Pack a silica gel column and elute with a gradient of a nonpolar/polar solvent system (e.g., petroleum ether/acetone or chloroform/methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing bufotalidin.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the bufotalidin-rich fractions and concentrate.
-
Perform final purification using a preparative or semi-preparative reverse-phase HPLC system (e.g., C18 column) with a mobile phase such as a methanol/water or acetonitrile/water gradient.
-
-
Purity and Identity Confirmation:
-
Assess the purity of the final product using analytical HPLC (>98% is desired).
-
Confirm the identity of the isolated compound as bufotalidin using Mass Spectrometry and NMR spectroscopy.
-
Protocol: In Vitro Na+/K+-ATPase Inhibition Assay
This protocol describes a colorimetric assay to quantify the inhibitory effect of bufotalidin on enzyme activity.
Rationale: The enzyme's activity is directly proportional to the amount of ATP it hydrolyzes. By measuring the inorganic phosphate (Pi) released, we can determine the rate of the enzymatic reaction. The specific activity of Na+/K+-ATPase is determined by subtracting the activity in the presence of a saturating concentration of a known inhibitor (ouabain) from the total ATPase activity.[10][16]
Methodology:
-
Reagent Preparation:
-
Enzyme Source: Purified Na+/K+-ATPase from a commercial source (e.g., porcine kidney).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂, KCl, and NaCl.[16]
-
Substrate: Adenosine triphosphate (ATP) solution.
-
Test Compound: Prepare a stock solution of bufotalidin in DMSO and create serial dilutions.
-
Controls: Prepare a positive control (Ouabain) and a vehicle control (DMSO).
-
Stop/Color Reagent: A molybdate-based reagent that forms a colored complex with inorganic phosphate.[10][16]
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the test compound (bufotalidin at various concentrations), positive control (ouabain), or vehicle control to the respective wells.
-
Add the Na+/K+-ATPase enzyme preparation to all wells and incubate for 5-10 minutes at 37°C to allow the inhibitor to bind.
-
Initiate the reaction by adding ATP to all wells. Incubate for a fixed time (e.g., 15-30 minutes) at 37°C.[16]
-
Stop the reaction by adding the color reagent.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 705 nm) using a microplate reader.[16]
-
Construct a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each well.
-
Plot the percentage of enzyme inhibition versus the logarithm of bufotalidin concentration.
-
Determine the IC50 value (the concentration of bufotalidin that inhibits 50% of the enzyme's activity) by fitting the data to a dose-response curve.
-
Experimental Workflow Visualization
Caption: Workflow for the in vitro Na+/K+-ATPase inhibition assay.
Conclusion and Future Perspectives
Bufotalidin stands out as a natural product with significant, validated biological activity. Its well-defined chemical structure and potent, specific mechanism of action make it an excellent candidate for further investigation in drug development. While its inherent toxicity presents a challenge, its efficacy as both a cardiotonic and anticancer agent is undisputed. Future research should focus on synthesizing novel derivatives of the bufotalidin scaffold to improve its therapeutic index, separating its desired pharmacological effects from its toxicity. A deeper understanding of the downstream signaling consequences of Na+/K+-ATPase inhibition in cancer cells could also unveil new therapeutic targets and strategies. The comprehensive data and protocols presented in this guide serve as a foundational resource for scientists dedicated to unlocking the full therapeutic potential of this remarkable molecule.
References
-
Molecular interaction between bufadienolides and the Na⁺/K⁺ ATPase... ResearchGate. Available from: [Link]
-
Computational Study of Bufadienolides from Indonesia's Kalanchoe pinnata as Na+/K+-ATPase Inhibitor for Anticancer Agent. Journal of Young Pharmacists. Available from: [Link]
- Wieland, H. Process of obtaining products from toad poisons. Google Patents. US1951870A.
- Method for microwave extracting fat-soluble toad venom by using skin of Bufo bufo gargarizans. Google Patents. CN101669970A.
-
The Na + /K + -ATPase: A potential therapeutic target in cardiometabolic diseases. Frontiers in Physiology. (2023). Available from: [Link]
-
Stimulation, Inhibition, or Stabilization of Na,K-ATPase Caused by Specific Lipid Interactions at Distinct Sites. The Journal of Biological Chemistry. Available from: [Link]
-
Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy. Archives of Pharmacal Research. (2021). Available from: [Link]
-
Structural features and biological activities of bufadienolides. ResearchGate. (2021). Available from: [Link]
-
Bufotalidin(CAS# 465-90-7). Angene Chemical. Available from: [Link]
-
Hellebrigenin. PubChem. National Center for Biotechnology Information. Available from: [Link]
-
[Effects of bufadienolides and some kinds of cardiotonics on guinea pig hearts]. PubMed. (1991). Available from: [Link]
-
Inhibitory efficacy of bufadienolides on Na+,K+-pump activity versus cell proliferation. Molecules. (2015). Available from: [Link]
-
IC 50 values of derivatives against cancer cells and relative... ResearchGate. Available from: [Link]
-
[The Mode of Cardiac Action of Cardiotonic Steroids Isolated From Toad Cake in Perfused Working Guinea-Pig Heart and Effect of Cinobufagin on Experimental Heart Failure]. PubMed. (1993). Available from: [Link]
-
Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex. Proceedings of the National Academy of Sciences. (2018). Available from: [Link]
-
Cardioactive steroid poisoning: A comparison of plant- and animal-derived compounds. ResearchGate. Available from: [Link]
-
Prenylated Flavonoids with Selective Toxicity against Human Cancers. MDPI. (2023). Available from: [Link]
-
Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. Semantic Scholar. (2024). Available from: [Link]
- A kind of toad venom extract and preparation method thereof. Google Patents. CN101322723A.
-
Digoxin, a cardenolide and cardiac glycoside. Bufalin is a bufadienolide. ResearchGate. Available from: [Link]
-
Molecular structure and antioxidant properties of delphinidin. The Journal of Physical Chemistry B. (2008). Available from: [Link]
-
Molecular Structure and Antioxidant Properties of Delphinidin. ResearchGate. Available from: [Link]
-
A New Indole Alkaloid from the Toad Venom of Bufo bufo gargarizans. Molecules. (2015). Available from: [Link]
-
IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. Available from: [Link]
-
Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells. International Journal of Molecular Sciences. (2015). Available from: [Link]
-
Two New Indole Alkaloids from Toad Venom of Bufo bufo gargarizans. Molecules. (2016). Available from: [Link]
-
A quick assay for NA+-K+-ATPase specific activity. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. angenesci.com [angenesci.com]
- 3. Bufotalidin | CymitQuimica [cymitquimica.com]
- 4. Hellebrigenin | C24H32O6 | CID 259577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Effects of bufadienolides and some kinds of cardiotonics on guinea pig hearts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The mode of cardiac action of cardiotonic steroids isolated from Toad Cake in perfused working guinea-pig heart and effect of cinobufagin on experimental heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. biorlab.com [biorlab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | The Na+/K+-ATPase: A potential therapeutic target in cardiometabolic diseases [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory efficacy of bufadienolides on Na+,K+-pump activity versus cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN101322723A - A kind of toad venom extract and preparation method thereof - Google Patents [patents.google.com]
- 16. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
